3-(3-Bromophenyl)-3-acetamidopropanoic acid
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Overview
Description
3-(3-Bromophenyl)-3-acetamidopropanoic acid is an organic compound that features a bromophenyl group attached to a propanoic acid backbone with an acetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-acetamidopropanoic acid typically involves the bromination of phenylacetic acid followed by acetamidation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom into the phenyl ring. The resulting bromophenylacetic acid is then reacted with acetic anhydride and ammonia to form the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-acetamidopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
3-(3-Bromophenyl)-3-acetamidopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity, while the acetamido group may influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylacetic acid: Similar structure but lacks the acetamido group.
3-(4-Bromophenyl)-3-acetamidopropanoic acid: Similar but with the bromine atom in a different position.
3-(3-Chlorophenyl)-3-acetamidopropanoic acid: Similar but with a chlorine atom instead of bromine.
Uniqueness
3-(3-Bromophenyl)-3-acetamidopropanoic acid is unique due to the specific positioning of the bromine and acetamido groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H12BrNO3 |
---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
3-acetamido-3-(3-bromophenyl)propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
YLDBQUCAZQIEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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